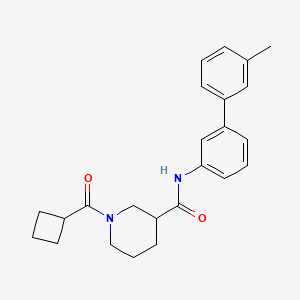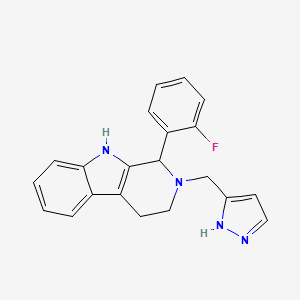![molecular formula C15H11ClN2O2S B6140705 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B6140705.png)
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as "CTF" and is a thiazolidinone derivative. It has been found to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and viral replication. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Additionally, its potential as an anti-inflammatory agent warrants further investigation. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesemethoden
The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one has been reported in several studies. One of the most common methods is the reaction of 3-chloro-2-methylaniline with 2-furfural in the presence of thiosemicarbazide and acetic acid. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3-chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-11(16)5-2-6-12(9)17-15-18-14(19)13(21-15)8-10-4-3-7-20-10/h2-8H,1H3,(H,17,18,19)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXFJLYAHAFLG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-2-methylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)
![4-hydroxy-3-[7-(3-hydroxy-4-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6140634.png)
![N-(1-cycloheptyl-3-piperidinyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6140647.png)

![3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B6140693.png)
![N-(1-benzothien-2-ylmethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6140710.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6140716.png)
![1-(3-methoxybenzyl)-N-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B6140718.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)



![N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6140750.png)